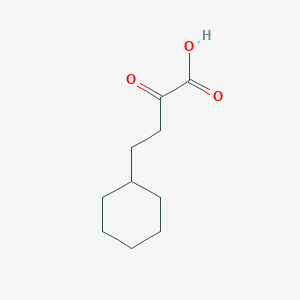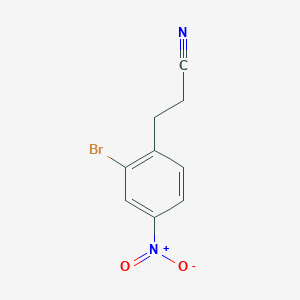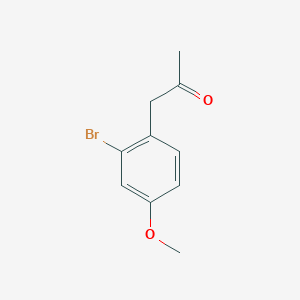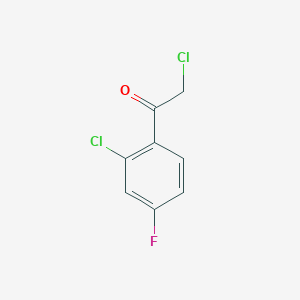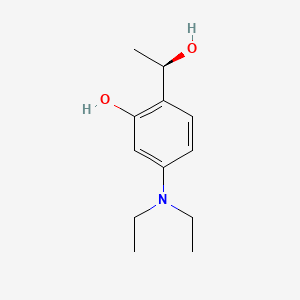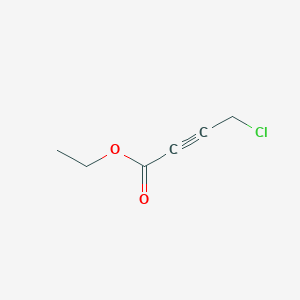
(R)-1,1,1,3,3-Pentafluoropropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1,1,1,3,3-Pentafluoropropan-2-ol is a fluorinated alcohol compound with the molecular formula C3H3F5O. This compound is characterized by the presence of five fluorine atoms attached to a three-carbon backbone, with a hydroxyl group (-OH) attached to the second carbon. The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1,1,3,3-Pentafluoropropan-2-ol typically involves the fluorination of appropriate precursors. One common method is the reaction of 1,1,1,3,3-Pentafluoropropane with a suitable oxidizing agent to introduce the hydroxyl group. Another approach involves the reduction of 1,1,1,3,3-Pentafluoropropan-2-one using a reducing agent such as sodium borohydride (NaBH4) under controlled conditions.
Industrial Production Methods
Industrial production of ®-1,1,1,3,3-Pentafluoropropan-2-ol may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production process must ensure the purity and enantiomeric excess of the final product, often requiring advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-1,1,1,3,3-Pentafluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1,1,1,3,3-Pentafluoropropan-2-one.
Reduction: The compound can be reduced to form 1,1,1,3,3-Pentafluoropropane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 1,1,1,3,3-Pentafluoropropan-2-one
Reduction: 1,1,1,3,3-Pentafluoropropane
Substitution: Various halogenated derivatives depending on the substituting reagent used.
Wissenschaftliche Forschungsanwendungen
®-1,1,1,3,3-Pentafluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds and as a solvent in certain reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of fluorinated drugs with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of ®-1,1,1,3,3-Pentafluoropropan-2-ol involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3-Pentafluoropropane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,1,1,3,3-Pentafluoropropan-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
1,1,1,2,3,3-Hexafluoropropan-2-ol: Contains an additional fluorine atom, which can further influence its chemical properties and reactivity.
Uniqueness
®-1,1,1,3,3-Pentafluoropropan-2-ol is unique due to its specific enantiomeric form and the presence of five fluorine atoms, which impart distinct chemical and physical properties. Its combination of a hydroxyl group and multiple fluorine atoms makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C3H3F5O |
|---|---|
Molekulargewicht |
150.05 g/mol |
IUPAC-Name |
(2R)-1,1,1,3,3-pentafluoropropan-2-ol |
InChI |
InChI=1S/C3H3F5O/c4-2(5)1(9)3(6,7)8/h1-2,9H/t1-/m1/s1 |
InChI-Schlüssel |
VXUKYFZHHFQCTQ-PVQJCKRUSA-N |
Isomerische SMILES |
[C@@H](C(F)F)(C(F)(F)F)O |
Kanonische SMILES |
C(C(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


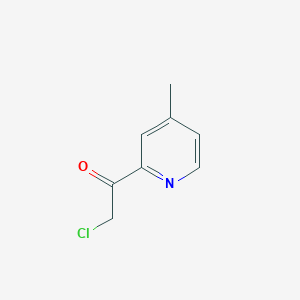

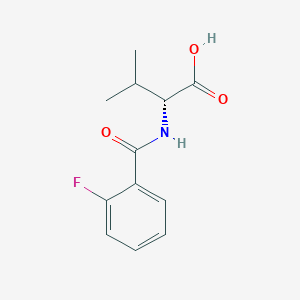
![1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine](/img/structure/B13609294.png)
